Butylphthalide

Catalog No.
S522366
CAS No.
6066-49-5
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylphthalide

CAS Number

6066-49-5

Product Name

Butylphthalide

IUPAC Name

3-butyl-3H-2-benzofuran-1-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3

InChI Key

HJXMNVQARNZTEE-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water; soluble in oil
soluble (in ethanol)

Synonyms

Butylphthalide; 3-n-Butylphthalide; N-butylphthalide; NBP; DL-3-n-butylphthalide; rac-3-n-butylphthalide.

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)O1

The exact mass of the compound Butylphthalide is 190.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Butylphthalide (3-n-butylphthalide, NBP) is a chiral phthalide originally isolated from celery seeds (Apium graveolens) and now widely available as a synthetic compound. It is primarily investigated for its multi-target neuroprotective properties in the context of ischemic stroke and neurodegenerative diseases. The compound exists as a racemic mixture (dl-NBP) and as individual stereoisomers (l-NBP and d-NBP), with research indicating that biological activity is often stereospecific. Its established mechanisms include improving cerebral microcirculation, protecting mitochondrial function, and exhibiting anti-inflammatory and anti-apoptotic effects, making it a key reference compound in cerebrovascular research.

Substituting high-purity Butylphthalide with crude celery seed oil or extracts is unsuitable for reproducible research due to significant compositional variance and low target compound concentration. Celery seed oil contains only 1-3% total phthalides, with the remainder being dominated by limonene and β-selinene, which introduce confounding variables. Furthermore, the biological activity of phthalides is highly structure-dependent. For example, while both Butylphthalide and the related phthalide Z-Ligustilide show neuroprotective effects, their potency and mechanisms can differ; one study on glioma cells found NBP inhibited growth at concentrations of 1.5–6 µg/mL, whereas Ligustilide required 4–10 µg/mL. Most critically, the neuroprotective effects of Butylphthalide are stereospecific, with preclinical studies indicating that the l-isomer (l-NBP) possesses the strongest biological activity and lower toxicity compared to other isomers, making the use of a well-defined racemic mixture or a specific isomer essential for targeted mechanistic studies.

Superior Neuroprotective Efficacy in Ischemic Stroke Model Compared to In-Class Analog Z-Ligustilide

In a head-to-head comparison relevant for selecting a neuroprotective agent, dl-3-n-butylphthalide (NBP) demonstrated greater improvement in neurological outcomes than the common therapeutic benchmark, Cerebrolysin, in patients with acute ischemic stroke. In a separate preclinical study using a rat model of permanent focal ischemia, Z-Ligustilide, another bioactive phthalide, was also effective but required higher doses. An 80 mg/kg dose of Z-Ligustilide reduced infarct volume by 84.87%. For comparison, studies on NBP show significant infarct reduction at doses of 10-20 mg/kg, suggesting a different potency profile. This highlights that despite being in the same chemical class, NBP and its analogs are not functionally interchangeable.

Evidence DimensionInfarct Volume Reduction in Permanent Middle Cerebral Artery Occlusion (MCAO) Model
Target Compound DataSignificant reduction in infarct size and neurological deficits at 10-20 mg/kg doses.
Comparator Or BaselineZ-Ligustilide: 84.87% reduction at 80 mg/kg.
Quantified DifferenceNBP demonstrates efficacy at a significantly lower dose range compared to Z-Ligustilide in comparable animal models.
ConditionsIn vivo; mouse and rat models of permanent focal cerebral ischemia.

For researchers modeling ischemic injury, selecting Butylphthalide provides a well-characterized agent with established efficacy at lower, more specific concentrations than a common analog.

Defined Solubility Profile Enabling Reproducible Formulation and Dosing

High-purity Butylphthalide offers critical advantages in formulation due to its defined solubility, which is essential for achieving consistent and reproducible dosing in experimental models. It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL, but is sparingly soluble in aqueous buffers. This known solubility allows for precise preparation of stock solutions and subsequent dilution into aqueous media (e.g., to ~0.33 mg/mL in a 1:2 ethanol:PBS solution), a level of control impossible with crude celery seed extracts. The use of a pure compound is a prerequisite for developing advanced formulations, such as prodrugs, which have been shown to significantly improve the bioavailability of NBP compared to the parent compound.

Evidence DimensionSolubility and Formulation Control
Target Compound DataSoluble in ethanol and DMSO at ~30 mg/mL; sparingly soluble in aqueous buffers, allowing for controlled dilution.
Comparator Or BaselineCrude Celery Seed Oil/Extract: A complex, oily mixture with low (1-3%) and variable phthalide content, insoluble in aqueous media, preventing precise dosing of the active compound.
Quantified DifferenceProvides >30-fold higher purity and defined solubility compared to the phthalide content in crude extracts, enabling precise formulation.
ConditionsStandard laboratory solvents (Ethanol, DMSO, PBS).

Procuring the pure compound is non-negotiable for any research involving controlled dosing, pharmacokinetic analysis, or the development of novel delivery systems, as it eliminates the variability and formulation challenges of crude extracts.

Stereospecificity: Documented Superior Biological Activity of the l-Isomer Over Racemic Mixture

The choice between racemic (dl-) Butylphthalide and its pure enantiomer, l-3-n-butylphthalide (l-NBP), is a critical procurement decision driven by functional differences. Preclinical studies have consistently demonstrated that l-NBP exhibits the strongest biological response and lower toxicity among the different stereoisomers. This highlights a clear stereospecificity in its mechanism of action. While the racemic form (dl-NBP) is approved for clinical use and has proven efficacy, targeted research aiming to maximize therapeutic effect or minimize off-target effects should consider the procurement of the specific l-isomer. Pharmacokinetic studies of l-NBP tablets show rapid absorption and a predictable profile, reinforcing its suitability as a discrete and more potent therapeutic agent compared to the mixed-isomer form.

Evidence DimensionBiological Potency and Safety Profile
Target Compound Datal-3-n-butylphthalide (l-NBP): Induces the strongest biological response and demonstrates lower toxicity in preclinical evaluations.
Comparator Or Baselinedl-3-n-butylphthalide (Racemic Mixture): Effective, but represents a mix of isomers with different activities and toxicities.
Quantified DifferenceQualitatively superior biological response and improved safety profile for the pure l-isomer compared to the racemic mixture.
ConditionsPreclinical in vivo and in vitro models.

This evidence directly informs the procurement choice between the racemic mixture and the pure l-isomer; for maximal potency and specificity, l-NBP is the indicated choice, whereas dl-NBP may be suitable for baseline or cost-sensitive studies.

Reference Standard for Ischemic Stroke and Neurodegeneration Models

For establishing reproducible in vivo models of cerebral ischemia or neurodegeneration, where a compound with a well-documented mechanism of action, including anti-apoptotic and anti-inflammatory effects, is required as a positive control or test agent. The defined purity of synthetic Butylphthalide ensures consistent results across experiments, unlike variable natural extracts.

Mechanistic Studies on Neuroinflammation and Mitochondrial Function

In cellular and molecular biology, high-purity Butylphthalide is the correct choice for investigating specific pathways like NLRP3 inflammasome inhibition, Akt/GSK-3β signaling, or protection against mitochondrial dysfunction. Its use eliminates confounding effects from other phytochemicals present in crude extracts, allowing for clear interpretation of results.

Development of Advanced Drug Delivery Systems

For pharmaceutical and materials science research focused on enhancing bioavailability. The known solubility and chemical properties of pure Butylphthalide are essential for creating and validating novel formulations such as nanoemulsions, liposomes, or prodrugs designed to improve brain penetration and pharmacokinetic profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

colourless, oily liquid; warm-spicy herbaceous aroma

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

190.099379685 Da

Monoisotopic Mass

190.099379685 Da

Boiling Point

177.00 to 178.00 °C. @ 15.00 mm Hg

Heavy Atom Count

14

Density

1.068-1.074

LogP

2.80

Appearance

Liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

822Q956KGM

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 125 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Pictograms

Irritant

Irritant

Other CAS

6066-49-5
3413-15-8

Wikipedia

Butylphthalide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1(3H)-Isobenzofuranone, 3-butyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Zhao H, Yun W, Zhang Q, Cai X, Li X, Hui G, Zhou X, Ni J. Mobilization of Circulating Endothelial Progenitor Cells by dl-3-n-Butylphthalide in Acute Ischemic Stroke Patients. J Stroke Cerebrovasc Dis. 2016 Jan 13. pii: S1052-3057(15)00629-1. doi: 10.1016/j.jstrokecerebrovasdis.2015.11.018. [Epub ahead of print] PubMed PMID: 26775268.
2: Jiang Y, Sun L, Xuan X, Wang J. Impacts of N-Butylphthalide on expression of growth factors in rats with focal cerebral ischemia. Bosn J Basic Med Sci. 2016 Jan 1. doi: 10.17305/bjbms.2016.560. [Epub ahead of print] PubMed PMID: 26773175.
3: Wang F, Ma J, Han F, Guo X, Meng L, Sun Y, Jin C, Duan H, Li H, Peng Y. DL-3-n-butylphthalide delays the onset and progression of diabetic cataract by inhibiting oxidative stress in rat diabetic model. Sci Rep. 2016 Jan 13;6:19396. doi: 10.1038/srep19396. PubMed PMID: 26759189.
4: Zhao CY, Lei H, Zhang Y, Li L, Xu SF, Cai J, Li PP, Wang L, Wang XL, Peng Y. L-3-n-Butylphthalide attenuates neuroinflammatory responses by downregulating JNK activation and upregulating Heme oxygenase-1 in lipopolysaccharide-treated mice. J Asian Nat Prod Res. 2015 Dec 16:1-14. [Epub ahead of print] PubMed PMID: 26675131.
5: Hu Y, Bi X, Zhao P, Zheng H, Huang X. Cytotoxic Activities, SAR and Anti-Invasion Effects of Butylphthalide Derivatives on Human Hepatocellular Carcinoma SMMC7721 Cells. Molecules. 2015 Nov 12;20(11):20312-9. doi: 10.3390/molecules201119699. PubMed PMID: 26569212.
6: Diao XX, Zhong K, Li XL, Zhong DF, Chen XY. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacol Sin. 2015 Dec;36(12):1520-7. doi: 10.1038/aps.2015.64. Epub 2015 Nov 16. PubMed PMID: 26567730.
7: Du R, Teng JF, Wang Y, Zhao XY, Shi ZB. Clinical study of Butylphthalide combined with Xue Shuan Tong on serum inflammatory factors and prognosis effect of patients with cerebral infarction. Pak J Pharm Sci. 2015 Sep;28(5 Suppl):1823-7. PubMed PMID: 26525022.
8: Zhou Y, Niu LJ, Qi FM, Guo L. [Effect of 3-n-butylphthalide pretreatment on expression of the HSP70 after brain ischemia/reperfusion]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2015 Mar;31(2):136-40. Chinese. PubMed PMID: 26248419.
9: Zhao Q, Hu JP, Jiang J, Li Y, Hu P. [Interaction of butylphthalide with rat and human liver CYP450 isoenzymes]. Yao Xue Xue Bao. 2015 May;50(5):541-6. Chinese. PubMed PMID: 26234133.
10: Yang LC, Li J, Xu SF, Cai J, Lei H, Liu DM, Zhang M, Rong XF, Cui DD, Wang L, Peng Y, Wang XL. L-3-n-butylphthalide Promotes Neurogenesis and Neuroplasticity in Cerebral Ischemic Rats. CNS Neurosci Ther. 2015 Sep;21(9):733-41. doi: 10.1111/cns.12438. Epub 2015 Jul 28. PubMed PMID: 26215907.
11: Sheng X, Hua K, Yang C, Wang X, Ji H, Xu J, Huang Z, Zhang Y. Novel hybrids of 3-n-butylphthalide and edaravone: Design, synthesis and evaluations as potential anti-ischemic stroke agents. Bioorg Med Chem Lett. 2015 Sep 1;25(17):3535-40. doi: 10.1016/j.bmcl.2015.06.090. Epub 2015 Jul 3. PubMed PMID: 26189079.
12: Wu Y, Huang Q, Liu X, Wei X. Dl-3-n-butylphthalide is effective for demyelination: a case-combined study. Clin Neurol Neurosurg. 2015 Oct;137:83-8. doi: 10.1016/j.clineuro.2015.06.024. Epub 2015 Jul 2. PubMed PMID: 26164676.
13: Jia J, Wei C, Liang J, Zhou A, Zuo X, Song H, Wu L, Chen X, Chen S, Zhang J, Wu J, Wang K, Chu L, Peng D, Lv P, Guo H, Niu X, Chen Y, Dong W, Han X, Fang B, Peng M, Li D, Jia Q, Huang L. The effects of DL-3-n-butylphthalide in patients with vascular cognitive impairment without dementia caused by subcortical ischemic small vessel disease: A multicentre, randomized, double-blind, placebo-controlled trial. Alzheimers Dement. 2015 Jun 15. pii: S1552-5260(15)00193-4. doi: 10.1016/j.jalz.2015.04.010. [Epub ahead of print] PubMed PMID: 26086183.
14: Hua K, Sheng X, Li TT, Wang LN, Zhang YH, Huang ZJ, Ji H. The edaravone and 3-n-butylphthalide ring-opening derivative 10b effectively attenuates cerebral ischemia injury in rats. Acta Pharmacol Sin. 2015 Aug;36(8):917-27. doi: 10.1038/aps.2015.31. Epub 2015 Jun 15. PubMed PMID: 26073328; PubMed Central PMCID: PMC4564877.
15: Li Q, Cheng Y, Bi M, Lin H, Chen Y, Zou Y, Liu Y, Kang H, Guo Y. Effects of N-butylphthalide on the activation of Keap1/Nrf-2 signal pathway in rats after carbon monoxide poisoning. Environ Toxicol Pharmacol. 2015 Jul;40(1):22-9. doi: 10.1016/j.etap.2015.05.009. Epub 2015 May 22. PubMed PMID: 26056974.
16: Zhang W, Tan N, Jia X, Wang G, Long W, Li X, Liao S, Hou D. Synthesis, recognition characteristics and properties of l-3-n-butylphthalide molecularly imprinted polymers as sorbent for solid-phase extraction through precipitation polymerization. Mater Sci Eng C Mater Biol Appl. 2015 Aug;53:166-74. doi: 10.1016/j.msec.2015.04.034. Epub 2015 Apr 25. PubMed PMID: 26042704.
17: Li Q, Cheng Y, Bi MJ, Kang H, Qu Y, Lin H, Guo Y, Zou Y. Effects of N-Butylphthalide on the expressions of Nogo/NgR in rat brain tissue after carbon monoxide poisoning. Environ Toxicol Pharmacol. 2015 Mar;39(2):953-61. doi: 10.1016/j.etap.2015.02.013. Epub 2015 Feb 26. PubMed PMID: 25812770.
18: Ye J, Zhai L, Zhang S, Zhang Y, Chen L, Hu L, Zhang S, Ding Z. DL-3-n-butylphthalide inhibits platelet activation via inhibition of cPLA2-mediated TXA2 synthesis and phosphodiesterase. Platelets. 2015;26(8):736-44. doi: 10.3109/09537104.2014.989826. Epub 2015 Mar 3. PubMed PMID: 25734213.
19: Li Y, Zhao L, Li X, Guo B, Zhao J, Wang X, Zhang T. Quantification of 3-n-butylphthalide in beagle plasma samples by supercritical fluid chromatography with triple quadruple mass spectrometry and its application to an oral bioavailability study. J Sep Sci. 2015 Feb;38(4):697-702. doi: 10.1002/jssc.201401073. Epub 2015 Jan 7. PubMed PMID: 25446715.
20: Zhu J, Zhang Y, Yang C. Protective effect of 3-n-butylphthalide against hypertensive nephropathy in spontaneously hypertensive rats. Mol Med Rep. 2015 Feb;11(2):1448-54. doi: 10.3892/mmr.2014.2791. Epub 2014 Oct 27. PubMed PMID: 25352064.

Explore Compound Types